molecular formula C6H16N4 B12102218 1-(2-Hydrazinylethyl)piperazine

1-(2-Hydrazinylethyl)piperazine

Cat. No.: B12102218
M. Wt: 144.22 g/mol
InChI Key: XTHQMNYSCVRMIK-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylethyl)piperazine is an organic compound that features a piperazine ring substituted with a hydrazinylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine, which is then further reacted with hydrazine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include steps such as distillation and purification to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydrazinylethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products:

Scientific Research Applications

1-(2-Hydrazinylethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylethyl)piperazine involves its interaction with various molecular targets. The hydrazinylethyl group can form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-Chloroethyl)piperazine
  • 1-(2-Aminoethyl)piperazine

Comparison: 1-(2-Hydrazinylethyl)piperazine is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to 1-(2-Hydroxyethyl)piperazine, it has a more reactive hydrazine group, making it suitable for different types of chemical reactions and applications .

Properties

Molecular Formula

C6H16N4

Molecular Weight

144.22 g/mol

IUPAC Name

2-piperazin-1-ylethylhydrazine

InChI

InChI=1S/C6H16N4/c7-9-3-6-10-4-1-8-2-5-10/h8-9H,1-7H2

InChI Key

XTHQMNYSCVRMIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNN

Origin of Product

United States

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